2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol

Catalog No.
S14137918
CAS No.
M.F
C7H15NO2
M. Wt
145.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol

Product Name

2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol

IUPAC Name

2-(aminomethyl)-4-methylpent-3-ene-1,2-diol

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

InChI

InChI=1S/C7H15NO2/c1-6(2)3-7(10,4-8)5-9/h3,9-10H,4-5,8H2,1-2H3

InChI Key

HYKHIEVXNBEDEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(CN)(CO)O)C

2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol is an organic compound with the molecular formula C7H15NO2C_7H_{15}NO_2 and a molecular weight of 145.2 g/mol. This compound features a unique structure characterized by a pentene backbone with hydroxyl groups at the first and second positions, and an amino group at the second position. It is classified as a diol due to the presence of two hydroxyl (-OH) groups, which contribute to its reactivity and potential applications in various fields.

, including:

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Amine Reactions: The amino group can participate in nucleophilic substitution reactions, allowing it to form various derivatives.
  • Oxidation: The alcohol groups can be oxidized to carbonyl compounds or carboxylic acids under appropriate conditions.

These reactions make it a versatile compound for synthetic organic chemistry.

The synthesis of 2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol can be achieved through several methods:

  • Hydrolysis of Nitriles: Starting from a nitrile precursor, hydrolysis can yield the corresponding amine and diol.
  • Reduction Reactions: Using reducing agents on suitable carbonyl compounds can lead to the formation of the desired diol structure.
  • Alkylation Reactions: Alkylating agents can be used to introduce the amino group into the molecule.

These methods highlight the compound's accessibility for laboratory synthesis.

2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol has potential applications in various fields:

  • Chemical Synthesis: It can serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Polymer Chemistry: Its diol functionality allows for incorporation into polymer matrices, enhancing properties such as flexibility and hydrophilicity.
  • Biochemical Research: May be utilized in studies involving enzyme interactions or as a building block in biochemical assays.

Interaction studies involving 2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol could focus on its binding affinity to proteins or other biomolecules. Given its structural features, it may interact with enzymes or receptors that recognize diols or amino compounds. Such studies would be crucial for understanding its potential therapeutic roles or toxicological profiles.

Several compounds share structural similarities with 2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
2-Methyl-2,4-pentanediolChiral diol with two hydroxyl groupsUsed as a surfactant and emulsion stabilizer
4-Amino-2-(dimethylamino)-4-methylpentane-1,3-diolContains dimethylamino groupPotentially more polar due to dimethylamino
4-Methylpent-3-ene-1,2-diolLacks amino group but has similar backboneSimpler structure; used in organic synthesis

These comparisons illustrate how 2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol stands out due to its specific amino functionality combined with a pentene structure.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

145.110278721 g/mol

Monoisotopic Mass

145.110278721 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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